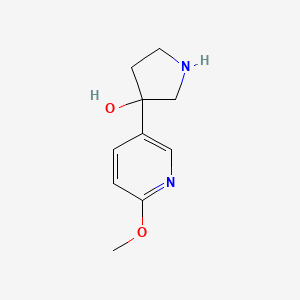
1,2-O-Isopropylidene-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-Isopropylidene-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 1,2-hydroxyl groups of the ribofuranose ring. It is commonly used in organic synthesis as a building block for more complex molecules, particularly in the synthesis of nucleosides and nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-D-ribofuranose can be synthesized from D-ribose through a series of protection and deprotection steps. One common method involves the protection of the hydroxyl groups of D-ribose using acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or distillation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of protective groups and selective deprotection steps ensures the efficient production of the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-O-Isopropylidene-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2-O-Isopropylidene-D-ribofuranose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-D-ribofuranose involves its role as a protective group in organic synthesis. The isopropylidene group stabilizes the ribofuranose ring, preventing unwanted side reactions and allowing for selective functionalization of other parts of the molecule. This stabilization is crucial for the efficient synthesis of nucleosides and nucleotides, which are key components of genetic material .
Comparison with Similar Compounds
Similar Compounds
1,2-O-Isopropylidene-α-D-ribofuranose: Similar in structure but differs in the stereochemistry at the anomeric carbon.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Another derivative of D-ribose with different protective groups.
Uniqueness
1,2-O-Isopropylidene-D-ribofuranose is unique due to its specific protective group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of nucleosides and nucleotides, where precise control over the functionalization of the ribose ring is essential .
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 |
InChI Key |
JAUQZVBVVJJRKM-RKEPMNIXSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](OC2O1)CO)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


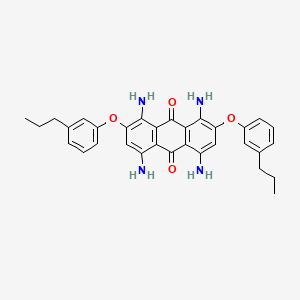
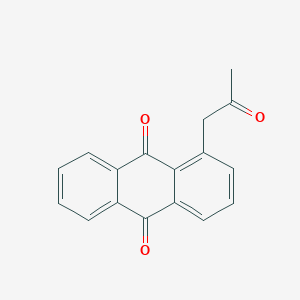
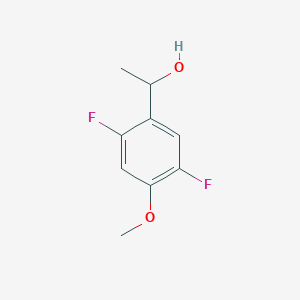
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
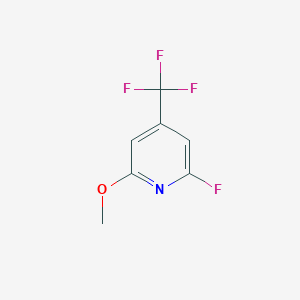
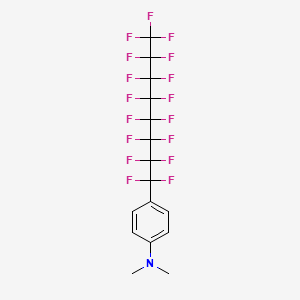
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
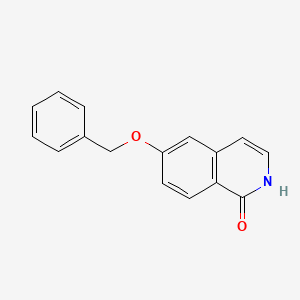
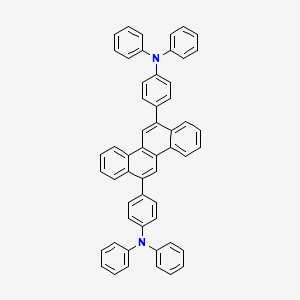
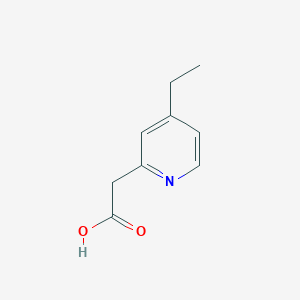

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
